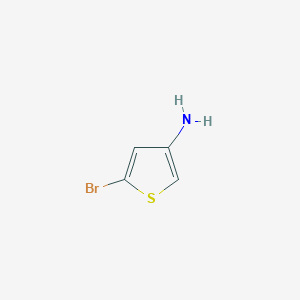

5-Bromothiophen-3-amine

Description

5-Bromothiophen-3-amine (CAS: 2173992-08-8, hydrobromide form) is a brominated heterocyclic compound featuring a thiophene ring substituted with a bromine atom at position 5 and an amine group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

5-bromothiophen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-4-1-3(6)2-7-4/h1-2H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLQHZKOOOGAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromothiophen-3-amine can be synthesized through several methods. One common approach involves the bromination of thiophene followed by amination. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromothiophen-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted thiophenes .

Scientific Research Applications

5-Bromothiophen-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromothiophen-3-amine varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Derivatives

(a) 5-Bromothiophen-3-amine vs. (5-Chlorothiophen-2-ylmethyl)-methyl-amine (CAS: 70696-37-6)

- Structural Differences : The chlorine analog replaces bromine with chlorine at position 5 and introduces a methylamine group at position 2 instead of an amine at position 3.

- Synthesis : The chloro derivative is synthesized via nucleophilic substitution or coupling reactions, whereas this compound is typically prepared through bromination of thiophen-3-amine or via Suzuki-Miyaura cross-coupling .

- Applications : The chloro compound is used in ligand synthesis for receptor studies, while the bromo analog’s electron-withdrawing bromine may enhance reactivity in cross-coupling reactions .

(b) This compound vs. 5-Bromo-2,3-dihydro-1-benzothiophen-3-amine (CAS: 1156173-02-2)

- Structural Differences : The benzothiophene analog incorporates a fused benzene ring, increasing aromaticity and steric bulk compared to the simpler thiophene backbone.

- Applications : Benzothiophene derivatives are prominent in serotonin receptor modulation, but the dihydro structure in this compound may limit conjugation, altering bioavailability .

Pyridine and Triazine Analogs

(a) This compound vs. 5-Bromo-6-methoxypyridin-3-amine (CAS: 53242-18-5)

- Structural Differences : Replaces the thiophene sulfur with a nitrogen atom (pyridine ring), introducing a methoxy group at position 4.

- Synthesis : Pyridine derivatives are often synthesized via Buchwald-Hartwig amination, whereas thiophene bromination is more straightforward .

(b) This compound vs. 5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine (CAS: 1183278-60-5)

- Structural Differences : Incorporates a triazine ring linked to a bromothiophene moiety.

- Applications : Triazine derivatives are explored as kinase inhibitors due to their planar structure and ability to interact with ATP-binding pockets. The bromothiophene group may enhance target affinity through hydrophobic interactions .

Phenyl-Based Analogs

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride (CAS: 2155856-59-8)

- Structural Differences : A phenyl ring substituted with bromine and trifluoromethyl groups, lacking the heterocyclic thiophene backbone.

Comparative Data Table

Research Findings and Limitations

- Anticancer Activity: Triazole and triazine analogs (e.g., 5-(3-bromophenyl)-1,2,4-triazol-3-amine) demonstrate notable anticancer activity in vitro, with IC₅₀ values <10 µM against breast cancer cell lines . However, direct data for this compound are absent.

- Synthetic Challenges : Brominated thiophenes require controlled bromination to avoid di-substitution, whereas chloro analogs are more stable but less reactive .

- Pharmacological Gaps: Limited published studies exist on the specific biological activity of this compound, highlighting a need for targeted research.

Biological Activity

5-Bromothiophen-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological properties, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula and features a brominated thiophene ring. The presence of the bromine atom enhances its reactivity compared to other halogens, making it a valuable building block in organic synthesis and medicinal chemistry .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. This has been attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Anticancer Potential

Research has suggested that this compound may have anticancer properties. It is believed to modulate cellular signaling pathways involved in cancer progression, potentially through the inhibition of specific enzymes or receptors . The exact targets remain under investigation, but initial findings are promising.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is thought to interact with various molecular targets, including:

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : There is evidence suggesting that it can bind to certain receptors, modulating their activity and influencing cellular responses .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : In vitro tests demonstrated that this compound showed significant antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Anticancer Evaluation : A study assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 5-Chlorothiophen-3-amine | Chlorine atom instead of bromine | Antimicrobial | Less reactive than brominated analogs |

| 5-Iodothiophen-3-amine | Iodine atom instead of bromine | Anticancer | Higher molecular weight affecting solubility |

| 2-Aminothiophene | No halogen substitution | Limited biological activity | Simpler structure with fewer interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.